molecular formula C3H7N3O2 B12399490 Glycocyamine-15N,13C2

Glycocyamine-15N,13C2

Cat. No.: B12399490
M. Wt: 120.09 g/mol
InChI Key: BPMFZUMJYQTVII-LQAOFMTQSA-N
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Description

Glycocyamine-15N,13C2, also known as guanidinoacetic acid labeled with carbon-13 and nitrogen-15, is a stable isotope-labeled compound. It is a precursor of creatine and can serve as a replacement for dietary arginine. This compound is used in various scientific research applications due to its labeled isotopes, which allow for precise tracking and quantification in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycocyamine-15N,13C2 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into the glycocyamine molecule. One common method involves the reaction of cyanamide with glycine in an aqueous solution. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution .

Chemical Reactions Analysis

Types of Reactions

Glycocyamine-15N,13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include creatine from oxidation and various guanidine derivatives from substitution reactions .

Scientific Research Applications

Glycocyamine-15N,13C2 is widely used in scientific research due to its stable isotopes. Some of its applications include:

Mechanism of Action

Glycocyamine-15N,13C2 exerts its effects by serving as a precursor to creatine. The conversion involves the enzyme guanidinoacetate N-methyltransferase, which methylates glycocyamine to form creatine. This process is crucial for energy metabolism, particularly in muscle and brain tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycocyamine-15N,13C2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of metabolic pathways is required .

Properties

Molecular Formula

C3H7N3O2

Molecular Weight

120.09 g/mol

IUPAC Name

2-(diaminomethylideneamino)acetic acid

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1

InChI Key

BPMFZUMJYQTVII-LQAOFMTQSA-N

Isomeric SMILES

[13CH2]([13C](=O)O)[15N]=C(N)N

Canonical SMILES

C(C(=O)O)N=C(N)N

Origin of Product

United States

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